5-Phenyl-1,2,4-oxadiazol-3-amine

Synthetic Methodology Process Chemistry Building Block Optimization

Scaling oxadiazole SAR campaigns is often hindered by low-yielding alkyl analogs (37-50%). 5-Phenyl-1,2,4-oxadiazol-3-amine resolves this with an 87% isolated synthetic yield-over 2× the throughput of polyfluorophenyl/alkyl variants-directly reducing cost per gram at multi-gram scale. • High mp (165°C) enables ambient storage and reliable automated solid dispensing for HTS workflows • 5-Phenyl substitution provides essential π-π stacking interactions absent in alkyl congeners, critical for target binding • Validated core scaffold in anti-flaviviral (Zika, dengue, JEV) and submicromolar ALR2 inhibitor lead optimization

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 7788-14-9
Cat. No. B1299558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,2,4-oxadiazol-3-amine
CAS7788-14-9
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)N
InChIInChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
InChIKeyWEDNOTOHJOGLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,2,4-oxadiazol-3-amine Identity and Procurement


5-Phenyl-1,2,4-oxadiazol-3-amine (CAS 7788-14-9; MF: C8H7N3O; MW: 161.16 g/mol) is a 3-amino-5-aryl-1,2,4-oxadiazole heterocyclic building block widely utilized in medicinal chemistry and materials science research [1]. The compound features a five-membered oxadiazole core with an amino group at the 3-position and a phenyl substituent at the 5-position. It is commercially available from multiple vendors including Santa Cruz Biotechnology (Catalog sc-352824, purity ≥97%), Aladdin (Catalog P339667, purity ≥97%), and AKSci (Catalog 2210AC, purity 95%) . As a research-use-only chemical, it serves as a key intermediate in the synthesis of bioactive oxadiazole derivatives and has been referenced in 40 patents according to PubChemLite annotation [2]. The compound is not intended for diagnostic or therapeutic applications.

Building block for 1,2,4-oxadiazole derivative synthesis
Crystalline solid for reliable handling and purification
Multi-vendor sourcing with purity specifications available
Referenced in 40 patents (PubChemLite)

Limitations of Generic 1,2,4-Oxadiazole Analogs


Generic substitution of 5-phenyl-1,2,4-oxadiazol-3-amine with other 3-amino-1,2,4-oxadiazole analogs is scientifically unjustified due to the profound influence of the 5-position substituent on both physicochemical properties and downstream synthetic utility. The phenyl group at the 5-position fundamentally alters the electronic distribution across the oxadiazole ring, affecting reactivity in subsequent functionalization steps, crystallinity for purification, and intermolecular interactions in target binding [1]. Comparative data demonstrate that the 5-phenyl derivative (mp 165°C) exhibits markedly different physical properties from the 5-methyl analog (mp 33.4°C), directly impacting handling, storage stability, and purification protocols [2]. Furthermore, the aromatic 5-substituent enables π-π stacking interactions and hydrophobic contacts that are absent in alkyl-substituted analogs, a critical consideration when this scaffold is employed as a core building block in structure-activity relationship (SAR) campaigns [3]. Substitution with a non-aryl analog would compromise both the synthetic tractability and the intended biological or material properties of the final derivatives.

5-Aryl substitution dictates electronic and steric profile; may shift reactivity and SAR outcomes vs. 5-alkyl analogs.
Physical state may differ: crystalline solid (phenyl) vs. low-melting semi-solid/liquid (e.g., methyl), impacting handling and purification.
Aromatic π-stacking capacity absent in alkyl-substituted analogs; may affect target engagement in derivative design.

5-Phenyl-1,2,4-oxadiazol-3-amine Differentiation Evidence


Synthetic Yield Advantage

In the generalized synthetic route starting from 3-amino-5-methyl-1,2,4-oxadiazole as a common synthon, 5-phenyl-1,2,4-oxadiazol-3-amine was obtained with an isolated yield of approximately 87% following aroylation, thermal ring-degenerate equilibration, and acid hydrolysis. This yield substantially exceeds those reported for other analogs synthesized via the identical methodology, including the 5-polyfluorophenyl derivative (~37% yield) and the 5-tert-butyl derivative (~49% yield), and also compares favorably to the 5-n-butyl derivative (~50% yield) [1]. This represents a yield advantage of 37-50 absolute percentage points over less efficient aryl/alkyl substrates in this specific synthetic sequence.

Reported Yield
Data to verify
~87% isolated yield
Supports synthesis-scale planning for this specific route
No external source provided; route-dependent context
Synthetic Methodology Process Chemistry Building Block Optimization

Melting Point Differentiation

5-Phenyl-1,2,4-oxadiazol-3-amine exhibits a melting point of 165°C (literature value), making it a stable crystalline solid at ambient temperature and standard storage conditions . In contrast, the 5-methyl analog (5-methyl-1,2,4-oxadiazol-3-amine) has a substantially lower melting point of 33.38°C as estimated by EPI Suite, existing as a liquid or low-melting semi-solid under typical laboratory conditions [1]. This 131.6°C differential in melting point has direct practical consequences for compound handling, purification by recrystallization, long-term storage stability, and analytical characterization.

Melting Point
Reported
165°C (phenyl) vs 33°C (methyl)
Solid-state storage and purification context differs markedly
Comparator value from EPI Suite estimate; cross-study comparison
Physicochemical Characterization Solid-State Properties Purification and Handling

π-Stacking Interactions via Aryl Substitution

In a systematic structure-activity relationship (SAR) study of 1,2,4-oxadiazol-5-yl-acetic acid aldose reductase inhibitors, the phenyl group at the 3-position (structurally analogous to the 5-position in the amine series) was identified as the preferred substitution pattern for submicromolar inhibitory activity. Extension of the phenyl moiety to a benzyl group resulted in a general reduction of inhibitory potency, confirming the specific steric and electronic requirements of the aryl substituent for optimal target engagement [1]. This class-level SAR inference establishes that the aromatic character of the 5-phenyl substituent in 5-phenyl-1,2,4-oxadiazol-3-amine provides π-π stacking capacity and hydrophobic contacts that are fundamentally unavailable to 5-alkyl analogs such as 5-methyl- or 5-isobutyl-1,2,4-oxadiazol-3-amine [2].

π-Stacking Profile
Class-level
Phenyl enables π-interactions; benzyl extension reduced potency
Phenyl substitution may support target engagement in SAR studies
Class-level SAR inference; specific IC50 not from this compound
Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Commercial Availability and Verified Purity

5-Phenyl-1,2,4-oxadiazol-3-amine is commercially available from multiple established research chemical suppliers with verified purity specifications. Santa Cruz Biotechnology offers this compound at ≥97% purity (Catalog sc-352824, 250 mg: $106.00; 1 g: $284.00) . Aladdin Scientific provides the compound at ≥97% purity (Catalog P339667, 250 mg: $100.90; 1 g: $269.90) with a specified melting point of 165°C . AKSci supplies the compound at 95% minimum purity (Catalog 2210AC) with full Certificate of Analysis and SDS documentation . In contrast, closely related analogs such as 5-methyl-1,2,4-oxadiazol-3-amine, 5-isobutyl-1,2,4-oxadiazol-3-amine, and 3-amino-5-alkyl-substituted derivatives are not consistently available from major research chemical distributors with comparable purity specifications and analytical documentation .

Procurement Context
Supplier data
Three verified sources; ≥97% purity documentation available
Multi-source procurement context; verify lot-specific COA
Supplier-reported data; independent verification recommended
Procurement Commercial Availability Purity Specification

Patent Citation Volume

According to PubChemLite annotation, 5-phenyl-1,2,4-oxadiazol-3-amine is referenced in 40 patents, with one associated literature citation and one annotation hit [1]. This patent count reflects the compound's established role as a synthetic intermediate or structural component in patented inventions across pharmaceutical and materials science domains. While patent citation counts for direct comparator compounds are not systematically aggregated in the same database format, the 40-patent threshold provides a benchmark for the compound's recognized utility in proprietary research contexts.

Patent Citations
Reported
40 patents (PubChemLite)
Reported patent citation benchmark; research utility context
Direct comparator patent counts not systematically available
Intellectual Property Prior Art Commercial Relevance

5-Phenyl-1,2,4-oxadiazol-3-amine Application Scenarios


Antiviral Drug Discovery Libraries

5-Phenyl-1,2,4-oxadiazol-3-amine serves as a critical core scaffold for generating 1,2,4-oxadiazole derivative libraries with anti-flaviviral activity. In a 2022 study, the derivative 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (compound 5d), constructed from this core scaffold, demonstrated potent antiviral activity against Zika virus and exhibited broad-spectrum efficacy against dengue, Japanese encephalitis, and classical swine fever viruses [1]. The structure-activity relationship analysis revealed that benzyl substitution on the aniline nitrogen of this derivative improved potency while enhancing drug-like properties, validating the 5-phenyl-1,2,4-oxadiazol-3-amine scaffold as an enabling building block for antiviral lead optimization campaigns [2].

Aldose Reductase Inhibitors for Diabetic Complications

The 5-phenyl-substituted 1,2,4-oxadiazole scaffold has been validated as a preferred core structure for aldose reductase (ALR2) inhibitors with submicromolar potency. In a systematic SAR study, 1,2,4-oxadiazol-5-yl-acetic acid derivatives bearing phenyl substitution demonstrated the highest inhibitory activity, while extension to benzyl moieties reduced potency [1]. The lead compound, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, showed excellent in vivo activity in preventing cataract development in galactosemic rats when administered topically as an eye-drop solution [2]. This class-level evidence supports the use of 5-phenyl-1,2,4-oxadiazol-3-amine as a foundational building block for synthesizing ALR2-targeted therapeutics for diabetic complications and ocular disorders.

High-Yield Multi-Gram Synthesis

For research programs requiring multi-gram quantities of 3-amino-5-aryl-1,2,4-oxadiazole building blocks, 5-phenyl-1,2,4-oxadiazol-3-amine offers a quantifiable yield advantage. The generalized synthetic route reported by Buscemi et al. delivers this compound in approximately 87% isolated yield, substantially exceeding the 37-50% yields observed for 5-polyfluorophenyl and 5-alkyl analogs synthesized under identical conditions [1]. This high synthetic efficiency reduces the cost per gram and improves the scalability of derivative synthesis, making this compound the economically preferable choice for large-scale medicinal chemistry and materials science campaigns requiring this specific substitution pattern [2].

Ambient-Temperature Stability for Automated Screening

The high melting point of 5-phenyl-1,2,4-oxadiazol-3-amine (165°C) relative to the 5-methyl analog (33.38°C) enables ambient-temperature storage without cold-chain requirements and facilitates reliable automated solid dispensing in high-throughput screening workflows [1][2]. This physicochemical property is particularly valuable for core facilities, CROs, and academic screening centers where compound stability, ease of handling, and gravimetric accuracy are essential for reproducible assay results [3]. The compound's solid crystalline nature also permits purification by recrystallization, ensuring consistent purity across multiple batches without specialized equipment.

Application
Selection Property
Validation Focus
Antiviral screening library synthesis
Phenyl-substituted oxadiazole scaffold
Derivative SAR: reported anti-flavivirus activity context (Zika, dengue)
Aldose reductase inhibitor research
3-Amino-5-aryl-1,2,4-oxadiazole core
ALR2 enzyme inhibition assay context; class-level SAR review
Multi-gram building block synthesis
Reported synthetic yield profile
Route-dependent scalability assessment; cost-per-gram context
High-throughput screening compatibility
Crystalline solid; high melting point
Ambient storage and solid-dispensing reliability; purity consistency

Technical Documentation Hub

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41 linked technical documents
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